molecular formula C13H17BN4O2 B14123294 2-(1H-Pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine CAS No. 1312942-18-9

2-(1H-Pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

Cat. No.: B14123294
CAS No.: 1312942-18-9
M. Wt: 272.11 g/mol
InChI Key: ZYTJEGXHUZJNPO-UHFFFAOYSA-N
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Description

This compound features a pyrazine core substituted at position 2 with a 1H-pyrazole moiety and at position 5 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group. The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . This structural combination makes the compound valuable in medicinal chemistry (e.g., as a kinase inhibitor precursor) and materials science (e.g., in conjugated polymers) .

Properties

CAS No.

1312942-18-9

Molecular Formula

C13H17BN4O2

Molecular Weight

272.11 g/mol

IUPAC Name

2-pyrazol-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

InChI

InChI=1S/C13H17BN4O2/c1-12(2)13(3,4)20-14(19-12)10-8-16-11(9-15-10)18-7-5-6-17-18/h5-9H,1-4H3

InChI Key

ZYTJEGXHUZJNPO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N3C=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine typically involves the coupling of a pyrazole derivative with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to maximize yield and minimize costs. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazine derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides, amines, and organometallic compounds are employed under conditions that may include bases and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazine-2-carboxylic acid, while substitution reactions could produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

2-(1H-Pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Structural Analogues with Pyrazole and Boronic Ester Moieties
Compound Name Core Structure Substituents (Position) Key Features
Target Compound Pyrazine 2-(1H-pyrazol-1-yl), 5-(dioxaborolane) Dual functionality: boronic ester for coupling, pyrazole for coordination
1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pyrazole 1-(Tetrahydropyran), 4-(dioxaborolane) Steric shielding from tetrahydropyran may stabilize boronic ester
1-(3,5-Dimethyl-1H-pyrazol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pyrazole 1-(3,5-dimethyl), 4-(dioxaborolane) Methyl groups enhance lipophilicity; reduced steric hindrance
5-Cyclopropyl-6-(5-(3-fluoro-4-(dioxaborolan-2-yl)phenyl)-1H-pyrazol-1-yl)-2-fluorophenylamide Benzofuran Boronic ester on phenyl, pyrazole at position 6 Extended conjugation for optoelectronic applications; fluorinated for stability

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) increase boronic ester reactivity in cross-couplings .

Biological Activity

The compound 2-(1H-Pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine (often referred to as Pyrazole-Boronic Acid derivative) is a novel organic compound that has attracted interest due to its potential biological applications. This article aims to summarize the key findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C14H18BN3O2
  • Molecular Weight : 271.12 g/mol
  • CAS Number : 1350918-90-9

The compound features a pyrazole ring fused with a boron-containing dioxaborolane moiety, which is significant for its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may stem from its ability to interact with various biological targets:

  • Inhibition of Kinases : The pyrazole scaffold has been associated with the inhibition of several kinases. For instance, studies have shown that related pyrazole compounds can inhibit CSNK2A1 (casein kinase 2) activity, which is implicated in various cancers and viral infections .
  • Antiviral Properties : Compounds with similar structures have demonstrated antiviral activity against β-coronaviruses by targeting host cell pathways. This suggests that our compound may also exhibit similar properties .
  • Metabolic Stability : The introduction of boron into the structure enhances metabolic stability compared to traditional organic compounds. This stability is crucial for maintaining effective drug levels in vivo .

Biological Activity Data

A comprehensive overview of the biological activity is presented in the following table:

Activity TypeObserved EffectReference
Kinase InhibitionPotent inhibition of CSNK2A1
Antiviral ActivityEffective against β-coronaviruses
Metabolic StabilityImproved stability in liver microsomes
SolubilityLow aqueous solubility (0.47 μg/mL)

Case Studies

Several case studies have investigated the biological implications of pyrazole derivatives:

  • Study on CSNK2 Inhibition :
    • A series of pyrazolo[1,5-a]pyrimidines were synthesized and tested for their ability to inhibit CSNK2A1. The results indicated a significant increase in potency when specific substituents were introduced, highlighting the importance of structural modifications .
  • Antiviral Testing :
    • In vitro assays demonstrated that certain pyrazole derivatives could inhibit the replication of SARS-CoV-2 and other coronaviruses. The mechanism was linked to the disruption of viral replication processes by targeting host kinases .
  • Structural Optimization :
    • A study focused on improving solubility and metabolic stability through structural modifications led to the identification of more potent analogs with better pharmacokinetic profiles .

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